OX2R Binding Affinity and Subtype Selectivity: MK-1064 vs. EMPA, Seltorexant, Suvorexant, Daridorexant, Lemborexant
MK-1064 exhibits sub-nanomolar binding affinity for human OX2R (Ki = 0.5 nM) with exceptionally high selectivity over OX1R (Ki = 1584 nM), yielding a selectivity ratio of ~3168-fold . This selectivity substantially exceeds that of the OX2R-selective antagonist EMPA (Ki OX2R = 1.1 nM, OX1R = 900 nM; ~818-fold selectivity) [1] and the OX2R-preferring dual antagonist lemborexant (IC50 OX2R = 2.6 nM, OX1R = 6.1 nM; ~2.3-fold OX2R preference) [2]. Seltorexant, a clinical-stage 2-SORA, demonstrates similar sub-nanomolar potency (pKi = 8.0, Ki ≈ 10 nM) but MK-1064's absolute OX2R Ki value is approximately 20-fold lower [3]. FDA-approved DORAs suvorexant (Ki OX2R ≈ 0.35 nM, OX1R ≈ 0.55 nM) and daridorexant (Ki OX2R = 0.78 nM, OX1R = 0.52 nM) lack the OX2R-selectivity signature of MK-1064, which is mechanistically critical for isolating OX2R-specific pharmacological effects [4][5].
| Evidence Dimension | OX2R binding affinity (Ki) and OX2R/OX1R selectivity ratio |
|---|---|
| Target Compound Data | OX2R Ki = 0.5 nM; OX1R Ki = 1584 nM; Selectivity ratio = ~3168-fold |
| Comparator Or Baseline | EMPA: OX2R Ki = 1.1 nM, OX1R Ki = 900 nM (818-fold); Lemborexant: OX2R IC50 = 2.6 nM, OX1R IC50 = 6.1 nM (2.3-fold OX2R preference); Seltorexant: OX2R pKi = 8.0 (Ki ≈ 10 nM); Suvorexant: OX2R Ki = 0.35 nM, OX1R Ki = 0.55 nM; Daridorexant: OX2R Ki = 0.78 nM, OX1R Ki = 0.52 nM |
| Quantified Difference | MK-1064 shows 2.2× higher OX2R affinity than EMPA; 5.2× higher than lemborexant; ~20× higher than seltorexant; selectivity ratio 3.9× higher than EMPA and >1300× higher than DORAs |
| Conditions | Radioligand binding assays using recombinant human OX1R and OX2R expressed in mammalian cell lines |
Why This Matters
MK-1064's unique combination of sub-nanomolar OX2R affinity and >3000-fold selectivity enables clean pharmacological interrogation of OX2R-specific sleep pathways without OX1R-mediated confounding effects on REM sleep architecture.
- [1] Bertin Bioreagent. EMPA Product Datasheet. CAT N°: 29446. View Source
- [2] Eisai Co., Ltd. DAYVIGO (lemborexant) Prescribing Information and Pharmacology Data. 2020. View Source
- [3] Adooq Bioscience. Seltorexant (JNJ-42847922) Product Datasheet. Catalog No. A19422. View Source
- [4] ScienceDirect. Suvorexant - an overview. Topics in Pharmacology, Toxicology and Pharmaceutical Science. View Source
- [5] Treiber A, de Kanter R, Roch C, Gatfield J, Boss C, von Raumer M, Schindelholz B, Muehlan C, Dingemanse J. Daridorexant: A dual, equipotent, and insurmountable antagonist of both orexin-1 and orexin-2 receptors. Sleep. 2021 May;44(Supplement_2):A59. View Source
